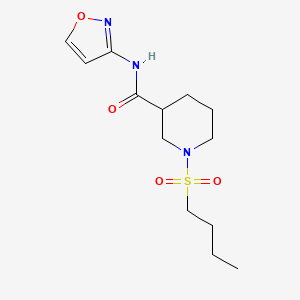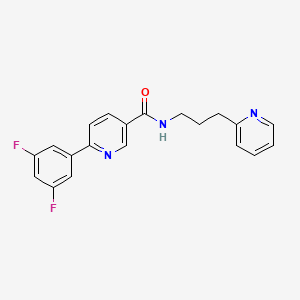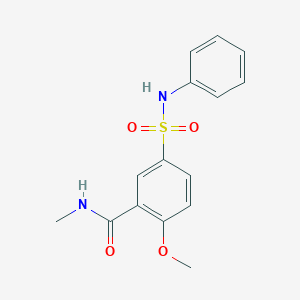![molecular formula C14H17ClN4OS B5412663 N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5412663.png)
N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CITA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CITA belongs to the class of compounds known as thioacetamides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This compound has also been shown to modulate the activity of certain ion channels, such as the GABA-A receptor, which plays a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. In addition, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is the development of new derivatives of this compound that have improved potency and selectivity. Another area of research is the exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. Finally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-chloroaniline with ethyl 2-(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thioacetate in the presence of a base. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer activities. In addition, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9(2)19-10(3)17-18-14(19)21-8-13(20)16-12-7-5-4-6-11(12)15/h4-7,9H,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXAWKPIOYPZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![(3R*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5412597.png)
![N-{4-[2-(5-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B5412605.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)


![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
![N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5412668.png)